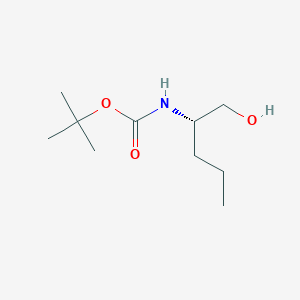

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pesticides, fungicides, herbicides, and pharmaceuticals .

Synthesis Analysis

The synthesis of carbamates can be achieved through carbamoylation, a process that involves the formation of a C-O bond . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is C26H53NO4 . The average mass is 443.703 Da and the monoisotopic mass is 443.397461 Da .Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance .Scientific Research Applications

-

Carbamate Synthesis by Carbamoylation

-

Synthesis of Aryl Isocyanates from Arylamines

- Field : Organic Chemistry

- Application : Aryl isocyanates are synthesized from arylamines. A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .

- Method : The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

- Results : This method provides a mild and metal-free synthesis of aryl isocyanates from arylamines .

-

Direct Conversion of Low-Concentration CO2 into Carbamates

- Field : Organic Chemistry

- Application : Low-concentration CO2 is directly converted into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

- Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives .

- Results : The method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

-

Synthesis of Substituted O-Aryl Carbamates

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .

- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .

- Results : This method avoids the direct manipulation of sensitive reactants .

-

Preparation of Carbamate-Tethered Terpene Glycoconjugates

- Field : Organic Chemistry

- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .

- Results : This method provides carbamate-tethered terpene glycoconjugates .

-

Synthesis of Primary Carbamates from Alcohols and Urea

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

-

Synthesis of N-Substituted Carbamoyl Chlorides

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .

- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .

- Results : This method avoids the direct manipulation of sensitive reactants .

-

Preparation of Carbamate-Tethered Terpene Glycoconjugates

- Field : Organic Chemistry

- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .

- Results : This method provides carbamate-tethered terpene glycoconjugates .

-

Synthesis of Primary Carbamates from Alcohols and Urea

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

-

Inhibition of Enzymes

- Field : Biochemistry

- Application : Carbamates can act as pseudo-irreversible inhibitors of enzymes .

- Method : The inhibitor binds to the enzyme for a longer period, but unlike irreversible inhibitors, they do not block the enzyme permanently .

- Results : There is no spontaneous restoration of enzyme activity .

Future Directions

properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)